Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The paradigm is shifting from "flat" aromatic structures towards three-dimensional scaffolds that can better explore the complexities of biological target space.[1] Within this context, strained spiro-heterocycles, particularly the azaspiro[3.3]heptane framework, have emerged as exceptionally valuable building blocks.[2][3] These scaffolds are increasingly utilized as bioisosteres for common saturated heterocycles like piperidine and morpholine.[4][5][6][7][8]
The rigid, three-dimensional nature of the spiro[3.3]heptane core offers predictable substituent vectors, enhancing both potency and selectivity.[3][6] Furthermore, the incorporation of this motif has been shown to favorably modulate key physicochemical properties, including aqueous solubility and metabolic stability, while increasing the fraction of sp³-hybridized carbons (Fsp³)—a parameter correlated with higher clinical success rates.[1][2]
This guide focuses on a key exemplar of this class: 6-Amino-1-Boc-1-azaspiro[3.3]heptane . We will provide a comprehensive analysis of its core physicochemical properties, detailing not just the data, but the underlying scientific principles and the state-of-the-art methodologies used for their determination. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique advantages of this scaffold in their programs.
Molecular Identity and Core Structure
A precise understanding of a compound's structure is the foundation of all subsequent physicochemical analysis. 6-Amino-1-Boc-1-azaspiro[3.3]heptane is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a rigid spirocyclic core. The presence of the stereogenic center at the 6-position gives rise to cis and trans diastereomers, which may exhibit different properties and biological activities.
| Property | Data | Source(s) |
| IUPAC Name | tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | - |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [9][10][11] |
| Molecular Weight | 212.29 g/mol | [10][12] |
| CAS Number | 1374659-19-4 (isomer unspecified) 1638769-04-6 (trans) 1638761-25-7 (cis) | [9][10][11][12][13] |
| Canonical SMILES | C1C(N(C1)C(=O)OC(C)(C)C)C2(C1)CN2 | - |
| Appearance | Expected to be a solid at room temperature | [14] |
| Storage | 2-8°C or Room Temperature | [9][10][11] |
Lipophilicity: The Counterintuitive Impact of an Additional Carbon
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable molecules like 6-Amino-1-Boc-1-azaspiro[3.3]heptane, logD, measured at a physiological pH of 7.4, is the more relevant metric.
A fascinating and somewhat counterintuitive property of the azaspiro[3.3]heptane scaffold is its ability to lower lipophilicity compared to traditional heterocycles like piperidine, despite the net addition of a carbon atom.[4] This phenomenon is rationalized by the unique geometry of the spirocycle, which increases the basicity of the nitrogen atom.[4] The resulting higher protonation state at pH 7.4 leads to increased hydrophilicity and a lower logD₇.₄ value, a highly desirable feature for improving the ADME profile of many drug candidates.
Predicted and Comparative Lipophilicity
| Compound Class | Typical ΔlogD₇.₄ vs. Piperidine/Morpholine | Rationale | Source(s) |
| Azaspiro[3.3]heptanes | Can be up to -1.0 | Increased basicity leads to higher protonation at pH 7.4 | [4] |
| Calculated logP (clogP) | Varies by algorithm; essential for in silico design | Computational models are vital for designing libraries with optimal properties | [6][8] |
Experimental Protocol: logD₇.₄ Determination via Shake-Flask Method
This is the traditional and most direct method for measuring lipophilicity. The choice of n-octanol and a phosphate buffer at pH 7.4 is the industry standard, mimicking the lipid and aqueous environments in the body.
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate. This step is critical to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of 6-Amino-1-Boc-1-azaspiro[3.3]heptane in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Spike with a small volume of the compound stock solution.
-
Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 3-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The logD₇.₄ is calculated as: logD₇.₄ = log ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Acidity and Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. For 6-Amino-1-Boc-1-azaspiro[3.3]heptane, the primary amine at the 6-position is the key basic center. Its pKa will determine the ratio of protonated (hydrophilic) to neutral (lipophilic) species at physiological pH, profoundly influencing solubility, membrane permeability, and target binding. As noted, the spiro[3.3]heptane scaffold tends to increase the basicity of the exocyclic amine compared to less constrained systems.[4]
Predicted and Literature pKa Values
| Moiety | Predicted/Reported pKa | Significance | Source(s) |
| Primary Amine (6-position) | Expected > 9.0 | The primary amine will be predominantly protonated at physiological pH 7.4, contributing to aqueous solubility. | [4] |
| Related Carboxylic Acid | 4.69 ± 0.40 (Predicted) | This value for a related spiro[3.3]heptane carboxylic acid provides context for acidic functional groups on this scaffold. | [15] |
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination, offering high accuracy and precision. It involves monitoring the change in pH of a solution of the compound as a titrant (acid or base) is added.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of the compound (as the free base or a salt) and dissolve it in a known volume of high-purity water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but its concentration should be kept minimal and consistent.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a stirrer.
-
Titration: For a basic compound, titrate with a standardized solution of HCl (e.g., 0.1 M). Add the titrant in small, precise increments using a burette, recording the pH value after each addition has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is used to calculate the derivative of the curve (dpH/dV) to precisely identify the equivalence point and subsequently the pKa.
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility is a major hurdle in drug development, leading to formulation challenges and poor bioavailability. The introduction of spirocyclic scaffolds is a known strategy to enhance aqueous solubility compared to their carbocyclic analogues.[2] The three-dimensional, polar nature of the azaspiro[3.3]heptane core disrupts crystal lattice packing and presents polar nitrogen atoms for hydration, contributing to this beneficial effect.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
Kinetic solubility assays are high-throughput methods that measure the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. This provides a rapid assessment relevant to early discovery stages.
Methodology:
-
Compound Plating: Dispense a small volume (e.g., 1-5 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) of the compound into the wells of a microplate (e.g., 96- or 384-well).
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final target concentration. The addition should be performed rapidly to induce precipitation.
-
Incubation: Incubate the plate for a set period (e.g., 2-24 hours) at a constant temperature to allow the precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of the precipitate in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is determined as the concentration at which the measured turbidity begins to increase significantly above the background, indicating the formation of a precipitate. This is often determined by comparing the turbidity of the test compound wells to a set of calibration standards.
Spectroscopic Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary to individual suppliers, the expected profile can be reliably predicted based on its structure.
Expected Spectroscopic Signatures:
-
¹H NMR (Proton NMR): The spectrum will show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around 1.4-1.5 ppm. The protons on the spirocyclic core will appear as complex multiplets in the aliphatic region (typically 2.0-4.5 ppm). The N-H protons of the primary amine may appear as a broad singlet.
-
¹³C NMR (Carbon NMR): Key signals will include the quaternary spirocyclic carbon, the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). The remaining spirocyclic carbons will appear in the aliphatic region.
-
IR (Infrared) Spectroscopy: The spectrum should display characteristic absorption bands. Expect N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretch for the Boc carbamate group (~1690 cm⁻¹), and C-N stretches.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 213.16.
Conclusion
6-Amino-1-Boc-1-azaspiro[3.3]heptane is more than just a building block; it is an enabling tool for medicinal chemists. Its defining physicochemical characteristics—a rigid three-dimensional structure, lower lipophilicity due to enhanced basicity, and favorable solubility profiles—directly address many of the ADME and toxicity challenges encountered in modern drug discovery. A thorough understanding and precise measurement of these properties, using the robust methodologies outlined in this guide, are essential for rationally designing the next generation of therapeutic agents and fully capitalizing on the potential of this valuable spirocyclic scaffold.
References
-
trans-6-amino-1-boc-1-azaspiro[3.3]heptane. ChemBK. [Link]
-
trans-6-amino-1-boc-1-azaspiro[3.3]heptane, min 97%, 100 mg. CP Lab Safety. [Link]
-
cis-6-amino-1-boc-1-azaspiro[3.3]heptane, min 97%, 100 mg. CP Lab Safety. [Link]
-
6-AMINO-1-BOC-1-AZASPIRO[3.3]HEPTANE [Q02593]. ChemUniverse. [Link]
-
Dahlin, J. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
-
Carreira, E. M., et al. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Mikhailiuk, P. K., et al. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
Carreira, E. M., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]
-
Grygorenko, O. O., et al. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis. [Link]
-
Kirichok, A. A., et al. (2023). Synthesis of substituted 1-azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. [Link]
-
Carreira, E. M., et al. (2012). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich Research Collection. [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]
-
trans-6-(boc-amino)-1-azaspiro[3.3]heptane (1 x 100 mg). Reagentia. [Link]
-
Grygorenko, O. O., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition in English. [Link]
-
Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
-
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one. Chongqing Chemdad Co., Ltd. [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]
-
Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane | 1419101-19-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. calpaclab.com [calpaclab.com]
- 11. calpaclab.com [calpaclab.com]
- 12. chemuniverse.com [chemuniverse.com]
- 13. 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS#: 1374659-19-4 [m.chemicalbook.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. Page loading... [guidechem.com]
